7-Chloro-6-fluoro-3H-quinazolin-4-one
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Overview
Description
7-Chloro-6-fluoro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with appropriate reagents. One common method includes the reaction of 2-amino-5-chlorobenzamide with 2-fluorobenzoyl chloride under basic conditions to form the desired quinazolinone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 7-Chloro-6-fluoro-3H-quinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
- 7-Chloro-6-nitro-3H-quinazolin-4-one
- 6-Fluoro-7-methyl-3H-quinazolin-4-one
- 7-Chloro-6-bromo-3H-quinazolin-4-one
Comparison: 7-Chloro-6-fluoro-3H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogens can lead to improved pharmacokinetic properties and increased potency in biological assays.
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
InChI Key |
AJUCJHJQPSNWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=CNC2=O |
Origin of Product |
United States |
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